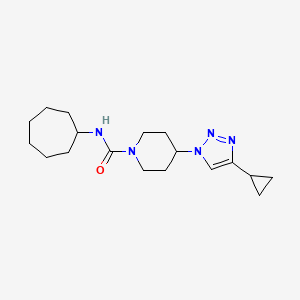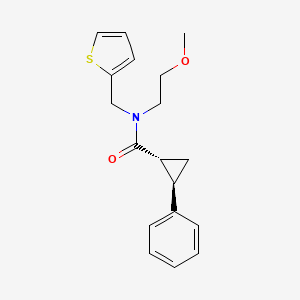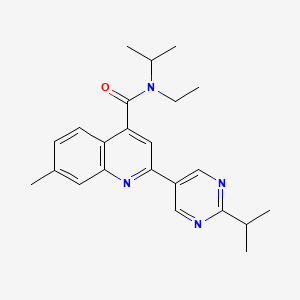
N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, also known as CTDP, is a compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CTDP belongs to the class of piperidine carboxamide derivatives and has been found to exhibit promising pharmacological properties.
Scientific Research Applications
N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. Some of the scientific research applications of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide are listed below:
1. Antidepressant activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to exhibit antidepressant activity in animal models of depression. It acts by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
2. Anxiolytic activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been shown to have anxiolytic activity in animal models of anxiety. It acts by modulating the GABAergic system in the brain.
3. Anti-inflammatory activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to exhibit anti-inflammatory activity in animal models of inflammation. It acts by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
4. Anticancer activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been shown to have anticancer activity in various cancer cell lines. It acts by inducing cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
The exact mechanism of action of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is not fully understood. However, it is believed to act by modulating various neurotransmitter systems in the brain, including the serotonergic, noradrenergic, and GABAergic systems. N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has also been found to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects
N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to have several biochemical and physiological effects, including:
1. Modulation of neurotransmitter systems: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been shown to modulate the levels of neurotransmitters such as serotonin, norepinephrine, and GABA in the brain.
2. Inhibition of MAO activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to inhibit the activity of the enzyme MAO, which is involved in the metabolism of neurotransmitters.
3. Anti-inflammatory activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
4. Antioxidant activity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has several advantages and limitations for lab experiments. Some of the advantages are:
1. High yield and purity: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can be synthesized in high yield and purity using the established synthesis method.
2. Well-characterized compound: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been extensively characterized using various analytical techniques, including NMR and mass spectrometry.
3. Broad range of applications: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has potential therapeutic applications in various fields, including psychiatry, neurology, and oncology.
Some of the limitations of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide are:
1. Limited studies in humans: Most of the studies on N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide have been conducted in animal models, and there is a lack of clinical data on its safety and efficacy in humans.
2. Limited understanding of the mechanism of action: The exact mechanism of action of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is not fully understood, which limits its potential applications.
3. Limited availability: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is not commercially available, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for research on N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide. Some of the future directions are:
1. Clinical trials: More clinical trials are needed to evaluate the safety and efficacy of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide in humans.
2. Mechanistic studies: Further mechanistic studies are needed to understand the exact mechanism of action of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide.
3. Structural modifications: Structural modifications of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide may lead to the development of more potent and selective derivatives.
4. Formulation development: Formulation development of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide may improve its pharmacokinetic properties and increase its bioavailability.
5. Combination therapy: N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide may be used in combination with other drugs to enhance its therapeutic effects and reduce its side effects.
Conclusion
In conclusion, N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a promising compound with potential therapeutic applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its pharmacological properties. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans. Future research directions include clinical trials, mechanistic studies, structural modifications, formulation development, and combination therapy.
Synthesis Methods
The synthesis of N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide involves the reaction between 4-cyclopropyl-1H-1,2,3-triazole-1-carboxylic acid and N-cycloheptyl-4-piperidone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in anhydrous conditions, and the resulting product is purified by column chromatography to obtain N-cycloheptyl-4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide in high yield and purity.
properties
IUPAC Name |
N-cycloheptyl-4-(4-cyclopropyltriazol-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c24-18(19-15-5-3-1-2-4-6-15)22-11-9-16(10-12-22)23-13-17(20-21-23)14-7-8-14/h13-16H,1-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOGFIMDHHRGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N2CCC(CC2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6-trimethyl-3-({[(5-methylpyrazin-2-yl)methyl]amino}methyl)benzyl acetate](/img/structure/B5902429.png)
![N,N,6-trimethyl-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-5-yl]quinoline-4-carboxamide](/img/structure/B5902431.png)
![N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B5902439.png)
![N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5902449.png)
amine](/img/structure/B5902464.png)

![3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)
![4'-(3,3-dimethylbutyl)-1-(isoxazol-3-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5902487.png)
![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)

![2-isopropyl-5-{[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrimidine](/img/structure/B5902519.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![N-cyclopentyl-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]succinamide](/img/structure/B5902532.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)